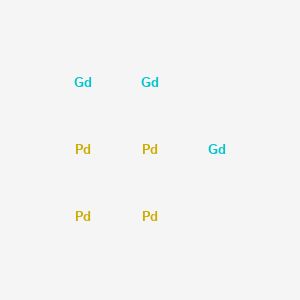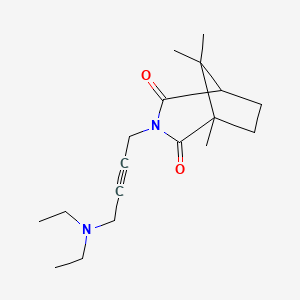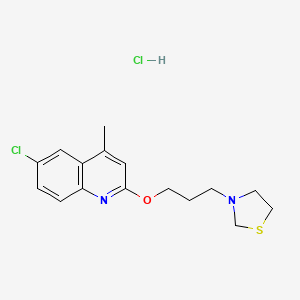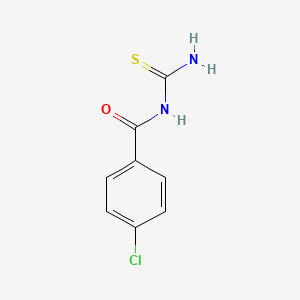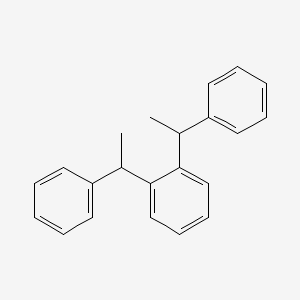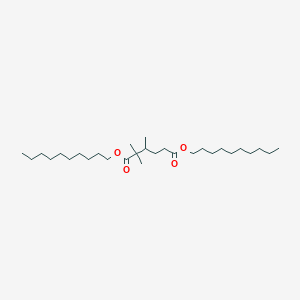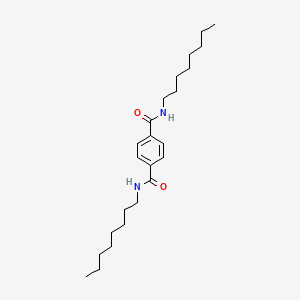
1-N,4-N-dioctylbenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,4-N-dioctylbenzene-1,4-dicarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two octyl groups attached to the nitrogen atoms of a benzene-1,4-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with octylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-N,4-N-dioctylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-N,4-N-dioctylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems, particularly in the formation of nanoparticles for targeted drug delivery.
Mécanisme D'action
The mechanism of action of 1-N,4-N-dioctylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and material science applications .
Comparaison Avec Des Composés Similaires
- 1-N,4-N-dioctylbenzene-1,4-dicarboxamide
- N,N’-dioctyl-1,4-benzenedicarboxamide
- N,N’-dihexyl-1,4-benzenedicarboxamide
Comparison: this compound stands out due to its longer alkyl chains, which impart unique solubility and hydrophobic properties. This makes it particularly useful in applications requiring enhanced compatibility with non-polar solvents and materials. Compared to its shorter-chain analogs, it offers improved performance in the formation of stable complexes and in applications such as plasticizers and specialty polymers .
Propriétés
Numéro CAS |
42478-58-0 |
|---|---|
Formule moléculaire |
C24H40N2O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-N,4-N-dioctylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-19-25-23(27)21-15-17-22(18-16-21)24(28)26-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
QQTLLDLALULKPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)



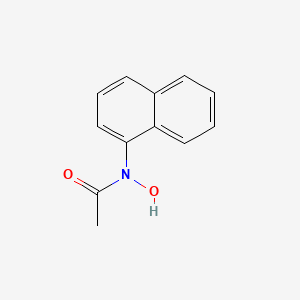
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
